5-Amino-2-piperidin-1-yl-benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYPIWXMDEQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357134 | |
| Record name | 5-Amino-2-piperidin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50891-33-3 | |
| Record name | 5-Amino-2-(1-piperidinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50891-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-piperidin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance Within Benzamide Derivatives
The history of benzamide (B126) derivatives is rich and varied, with this chemical class yielding a plethora of compounds with significant applications in medicine and agriculture. sphinxsai.commdpi.com Benzamides are characterized by a benzene (B151609) ring attached to an amide group, a simple yet remarkably effective core structure that allows for extensive functionalization. sphinxsai.com This structural versatility has enabled the development of compounds that can interact with a wide range of biological targets, leading to their use as antipsychotics, antiemetics, and more recently, as targeted therapies in oncology. nih.gov
The significance of the benzamide scaffold lies in its ability to present various pharmacophoric features in a defined spatial orientation. The amide group itself can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. The aromatic ring provides a platform for substitutions that can modulate properties such as lipophilicity, electronic distribution, and steric bulk, thereby fine-tuning the compound's activity and selectivity.
While specific historical details on the discovery and initial synthesis of 5-Amino-2-piperidin-1-yl-benzamide are not extensively documented in publicly available literature, its structure, featuring a piperidine (B6355638) ring and an amino group, suggests its design as a potential modulator of protein-protein interactions or as a ligand for specific receptors. The piperidine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and receptor affinity. The presence of the amino group offers a site for further chemical modification or for specific interactions within a biological binding pocket.
Overview of Preclinical Research Trajectories for 5 Amino 2 Piperidin 1 Yl Benzamide
Chemical Synthesis Pathways for this compound and Related Structures
The synthesis of this compound is a multi-step process that relies on the careful orchestration of reactions to build the molecule's core components: the benzamide group, the piperidine (B6355638) ring, and the amino substituent on the benzene (B151609) ring.
Strategic Approaches to the Benzamide Core Formation
The formation of the benzamide core is a fundamental step in the synthesis of this class of compounds. This typically involves the coupling of a benzoic acid derivative with ammonia (B1221849) or an ammonia equivalent. A common and well-established method is the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.
One classical approach involves converting the benzoic acid to a more reactive acyl chloride, usually by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia to form the primary benzamide. mdpi.com
Alternatively, peptide coupling reagents can be employed for a milder and often more efficient amide bond formation. Reagents such as O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), often used in solid-phase peptide synthesis, can effectively couple carboxylic acids and amines. nih.gov Another strategy involves the use of N-hydroxysuccinimide (NHS) esters. The carboxylic acid is first reacted with a reagent like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an activated NHS ester, which then readily reacts with an amine to yield the desired amide. mdpi.com
A general synthetic scheme starting from a substituted benzoic acid is illustrated below:
Scheme 1: General Benzamide Formation
Where R represents the substituted benzene ring and X is a leaving group.
Introduction and Functionalization of the Piperidine Moiety
The piperidine ring is a key structural feature, and its introduction onto the benzene ring is a critical synthetic step. researchgate.netwikipedia.org The method of introduction often depends on the starting materials. A prevalent strategy is nucleophilic aromatic substitution (SNAr). In this approach, a benzene ring bearing a good leaving group, such as a fluorine or chlorine atom, at the desired position (ortho to the carboxyl group) is reacted with piperidine. researchgate.net The piperidine acts as a nucleophile, displacing the leaving group to form the C-N bond.
Another powerful method for forging the aryl-piperidine bond is through transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an aryl halide or triflate with an amine (piperidine in this case). nih.gov This method is valued for its broad substrate scope and functional group tolerance.
Functionalization of the piperidine moiety itself can be achieved either by using a pre-functionalized piperidine derivative in the coupling step or by modifying the piperidine ring after its attachment to the benzamide core.
Regioselective Amination of the Benzene Ring
The final key structural element is the amino group at the 5-position of the benzene ring. Achieving the correct regiochemistry is paramount. A widely used and reliable strategy involves the introduction of a nitro group (-NO₂) at the desired position early in the synthesis, which then serves as a precursor to the amino group.
The nitration of the aromatic ring can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid. The directing effects of the substituents already on the ring will determine the position of nitration. Following the construction of the benzamide and introduction of the piperidine ring, the nitro group is reduced to the primary amine (-NH₂). This reduction can be carried out using various reagents, with a common and effective method being the use of a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or using reducing agents like iron powder in the presence of an acid such as ammonium (B1175870) chloride. researchgate.net
Recent advancements have also explored direct C-H amination techniques. Some methods utilize radical mechanisms that can achieve regioselectivity through noncovalent interactions between the substrate and the aminating agent. nih.gov For instance, a sulfamate-protected aniline (B41778) can direct an incoming aminating radical to the ortho position. nih.gov While highly innovative, the reduction of a nitro group remains a more conventional and frequently employed method for this specific transformation.
Advanced Synthetic Modifications and Derivatization Strategies
With the core structure of this compound established, further modifications can be made to explore structure-activity relationships and develop new chemical entities.
Synthesis of Analogues with Structural Variances
The synthesis of analogues allows for the systematic investigation of how structural changes impact the properties of the molecule. Variations can be introduced in the piperidine ring, the benzamide unit, or the substitution pattern on the aromatic ring.
Substituted Piperidine Rings: Analogues can be prepared by using substituted piperidines in the initial coupling reaction. For example, using 2-methylpiperidine (B94953) would yield 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide. scbt.com A variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of different alkyl, aryl, or functional groups on the piperidine ring.
Modified Benzamide Units: The primary amide of the benzamide can be replaced with secondary or tertiary amides by using substituted amines instead of ammonia in the amide formation step. Furthermore, the benzamide itself can be part of a larger heterocyclic system. For instance, benzamide-based 5-aminopyrazoles have been synthesized, demonstrating the versatility of the benzamide core in constructing more complex molecular architectures. nih.govacs.org
The following table provides examples of synthesized analogues and their reported findings:
| Compound Name | Structural Variation | Reported Finding/Application | Reference |
| N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide | Piperidine substituted with a methylpiperazine-1-carbonyl group at the 4-position; benzamide is N-substituted. | Showed promising inhibition of the Hedgehog signaling pathway. | nih.gov |
| 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | Piperidine ring is substituted with a methyl group at the 2-position. | Biochemical for proteomics research. | scbt.com |
| 5-Amino-2-[(1-propylpiperidin-4-yl)amino]benzamide | Piperidine ring is N-propylated and linked via an amino group at the 4-position. | Listed in PubChem database. | nih.gov |
| 2-Amino-5-piperidin-1-ylbenzamide | Isomer with the amino and piperidinyl groups swapped. | Biochemical for proteomics research. | scbt.com |
| N-(5-amino-3,6-dicyano-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | Benzamide is part of a larger pyrazolopyrimidine heterocyclic system. | Synthesized as part of a library of potential antiviral agents. | acs.org |
Chemical Transformations for Prodrug Design and Bioconjugation Studies
Prodrug Design: The primary amino group on the this compound scaffold is a prime target for prodrug strategies. nih.gov Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For amines, a common issue is poor membrane permeability due to ionization at physiological pH. nih.gov Masking the amino group can enhance lipophilicity and improve absorption.
Several strategies for creating amine prodrugs exist:
N-Acylation: The amino group can be acylated to form an amide, which can be designed to be cleaved by enzymes like amidases in the body.
Amino Acid Conjugates: Attaching an amino acid to the primary amine can leverage amino acid transporters for improved cellular uptake. nih.gov
Reductively Activated Prodrugs: The amino group can be incorporated into a system that is activated by reduction. For example, N-oxides can be designed as bioreductive prodrugs for tertiary amines, where the N-oxide is reduced to the active amine under hypoxic conditions. nih.gov Another approach involves the use of a dihydropyridine-pyridinium salt system, which can enhance penetration of the blood-brain barrier. nih.gov
Bioconjugation Studies: Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or nucleic acid. nih.gov The amino group of this compound provides a convenient handle for such modifications.
Common bioconjugation strategies for primary amines include:
Amide Bond Formation: The amino group can be coupled to a carboxylic acid on a biomolecule or a linker using standard peptide coupling chemistry.
Reaction with N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used to label proteins and other biomolecules by reacting with lysine (B10760008) side chains or N-terminal amines.
Squarate Chemistry: Diethyl squarate can react sequentially with two different amino groups, providing a small and stable linker for bioconjugation. nih.gov
Maleimide Chemistry: While maleimides are primarily known for reacting with thiols, recent methods allow for the dual functionalization of dibromomaleimides with both a thiol and an amine, creating stable, multifunctional conjugates. scispace.com
These advanced synthetic modifications highlight the potential to tailor the properties of this compound for a wide range of research and potential therapeutic applications.
Molecular Mechanisms of Action and Pharmacological Targeting of 5 Amino 2 Piperidin 1 Yl Benzamide
Identification and Characterization of Biological Targets
Research into the biological targets of 5-Amino-2-piperidin-1-yl-benzamide has predominantly focused on its interaction with the Smoothened receptor.
Receptor Binding Affinities and Subtype Selectivity
While direct binding affinity constants such as Kᵢ or Kₔ for this compound to the Smoothened receptor are not extensively reported in publicly available literature, its potency is demonstrated through functional assays. In a Gli-luciferase reporter assay, which measures the activity of the Gli transcription factors downstream of Smo, a closely related benzamide (B126) derivative, designated as compound 5q, exhibited an IC₅₀ value of 1.26 μM. nih.gov This indicates a significant inhibitory effect on the Hedgehog signaling pathway.
Molecular docking studies have provided insights into the binding mode of these benzamide derivatives to the Smoothened receptor. nih.gov These in silico models suggest that the compound likely forms hydrogen bonds with key amino acid residues within the Smo binding pocket, such as tyrosine 394 (Tyr394) and glutamic acid 518 (Glu518). nih.gov The binding conformation appears to be similar to that of other known Smo inhibitors like Vismodegib. nih.gov
Currently, there is limited information regarding the subtype selectivity of this compound, as research has been concentrated on its interaction with the single known Smoothened receptor.
Enzyme Inhibition Kinetics and Mechanism of Inhibition
The interaction of this compound with the Smoothened receptor is characterized as an inhibitory action. The Smoothened receptor is a G protein-coupled receptor (GPCR), not a classical enzyme with a catalytic turnover of a substrate. Therefore, the traditional enzyme inhibition kinetics (e.g., competitive, non-competitive) are not directly applicable. Instead, its mechanism is described as that of a receptor antagonist.
The inhibitory action on the Hedgehog pathway is achieved by preventing the conformational change in the Smoothened receptor that is necessary for downstream signal transduction. nih.gov This antagonism effectively blocks the signaling cascade that would otherwise lead to the activation of Gli transcription factors.
Cellular and Subcellular Modulatory Activities
The primary cellular effect of this compound is the modulation of the Hedgehog signaling pathway, which has been demonstrated in various cellular systems.
Influence on Intracellular Signaling Cascades
The administration of benzamide derivatives, including the class to which this compound belongs, has been shown to suppress the Hedgehog signaling cascade. nih.gov This is typically measured by a decrease in the expression of Gli1, a key downstream transcription factor and a common marker for Hh pathway activation. nih.gov The inhibition of Smo prevents the dissociation of the Gli-SUFU (Suppressor of Fused) complex, thereby preventing Gli from translocating to the nucleus and activating target gene expression.
Target Engagement and Occupancy Studies in Cellular Systems
Target engagement of this compound and its analogs has been primarily demonstrated using Gli-luciferase reporter gene assays in cell lines such as NIH3T3. nih.gov In these assays, the compound's ability to inhibit the luminescence produced in response to an Hh pathway agonist (like Sonic Hedgehog, Shh) provides a quantitative measure of target engagement. A correlation between the inhibitory potency in these cellular assays and the ability to displace a fluorescently labeled ligand from the Smoothened receptor suggests direct target engagement. nih.gov
Structure Activity Relationships Sar and Ligand Design Principles for 5 Amino 2 Piperidin 1 Yl Benzamide Derivatives
Systematic Exploration of Structural Requirements for Biological Activity
The 5-Amino-2-piperidin-1-yl-benzamide scaffold can be dissected into three key components: the piperidine (B6355638) ring, the amide linkage connected to a benzene (B151609) ring, and the 5-amino group. Understanding the individual and collective contributions of these moieties is fundamental to elucidating the SAR.
The piperidine ring, a prevalent heterocycle in medicinal chemistry, is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic profile of a molecule. researchgate.net Its conformation and substitution patterns can significantly impact biological activity.
The conformation of the piperidine ring, typically a chair or boat form, dictates the spatial orientation of its substituents, which in turn affects how the molecule fits into a target's binding pocket. The introduction of substituents on the piperidine ring can serve multiple purposes, including enhancing binding affinity, improving selectivity, and blocking metabolic sites to increase stability. researchgate.net For instance, the position and nature of substituents can influence the ring's pKa, affecting its ionization state at physiological pH, a critical factor for target engagement and cell permeability. nih.gov
| Piperidine Ring Modification | Observed/Potential Impact on Activity | Reference Example (Related Scaffolds) |
| Introduction of a methyl group | Can increase metabolic stability by blocking oxidation; may enhance selectivity. thieme-connect.com | Introduction of a methyl group at the 2-position of a piperidine ring in CHK1 inhibitors improved half-life. thieme-connect.com |
| Variation of substituent position | Can alter the vector and orientation of other functional groups, impacting binding. | Different substitution patterns on piperidine derivatives led to varied activity at the dopamine (B1211576) transporter. nih.gov |
| Introduction of chiral centers | Can lead to enantiomers with significantly different potencies and selectivities. thieme-connect.com | Chiral piperidine scaffolds have been shown to improve potency and selectivity for various targets. thieme-connect.com |
The amide bond is a cornerstone of many biologically active compounds, offering a rigid and planar unit that can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The orientation of the amide bond and the nature of the substituents on the attached benzene ring are critical determinants of activity.
The benzene ring serves as a scaffold for positioning other functional groups. Substituents on the benzene ring can influence the electronic properties of the molecule, its lipophilicity, and its ability to form specific interactions with the target. For example, electron-withdrawing or electron-donating groups can modulate the reactivity of the amide bond and the pKa of the 5-amino group. The position of these substituents is also paramount, as steric hindrance or favorable interactions can arise depending on their location relative to the piperidine and amide groups.
In related benzamide (B126) series, a wide variety of substituted phenyl groups have been shown to be well-tolerated, indicating a degree of flexibility in this region for achieving desired biological effects. researchgate.net
The 5-amino group on the benzamide scaffold is a key functional group that can significantly influence ligand-target interactions. As a hydrogen bond donor and a potential site for salt bridge formation, its presence and position are often critical for potent biological activity.
In studies of other substituted benzamides, the position of an amino group on the benzene ring has been shown to be essential for inhibitory activity against certain enzymes. For instance, in a series of benzamide derivatives targeting histone deacetylases, an ortho-amino group was found to be a crucial zinc-binding group, and its absence led to a complete loss of activity. nih.gov While the 5-amino group in the present scaffold is in the meta position relative to the amide, its ability to engage in specific hydrogen bonding or other interactions within a target's binding site is a key aspect of its SAR. The basicity of this amino group, which can be modulated by other substituents on the benzene ring, will also play a role in its interaction potential. Research on other amino-substituted benzamides has shown that their protonation state can significantly affect their activity. acs.org
Elucidation of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features can be inferred from the roles of its constituent parts.
A likely pharmacophore model would include:
A hydrophobic feature corresponding to the piperidine ring.
A hydrogen bond acceptor (the amide carbonyl oxygen).
A hydrogen bond donor (the amide N-H).
A hydrogen bond donor/acceptor or an aromatic feature from the substituted benzene ring.
A hydrogen bond donor from the 5-amino group.
The spatial relationship between these features is critical. The rigidity of the benzamide portion and the conformational flexibility of the piperidine ring define the accessible three-dimensional space for these pharmacophoric elements. Virtual screening and computational modeling based on such pharmacophore models can be powerful tools for identifying novel derivatives with desired activities. jst.go.jpnih.gov
Rational Design of Potent and Selective this compound Analogues
Rational drug design aims to create new molecules with improved properties based on an understanding of the SAR and the target structure. For this compound derivatives, several strategies can be employed.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. This allows for the design of modifications that enhance favorable interactions, such as adding substituents to the piperidine ring or the benzene ring to occupy specific pockets in the binding site.
Ligand-Based Design: In the absence of a target structure, the pharmacophore model becomes a crucial tool. New molecules can be designed to match the key pharmacophoric features. Bioisosteric replacement is a common strategy, where functional groups are replaced with others that have similar steric and electronic properties but may offer improved metabolic stability or other desirable characteristics. nih.gov For example, the amide bond could be replaced with a bioisostere to enhance in vivo stability.
The following table illustrates potential rational design strategies and their intended outcomes:
| Design Strategy | Modification | Rationale | Potential Outcome |
| Enhance Binding Affinity | Introduce hydrophobic substituents on the piperidine ring. | To fill a hydrophobic pocket in the target's binding site. | Increased potency. |
| Improve Selectivity | Modify substituents on the benzene ring to exploit differences between target and off-target binding sites. | To create specific interactions with the desired target. | Reduced side effects. |
| Increase Metabolic Stability | Introduce fluorine atoms or other blocking groups at metabolically labile positions on the piperidine or benzene ring. | To prevent enzymatic degradation. | Longer duration of action. |
| Modulate Physicochemical Properties | Alter the pKa of the 5-amino group through electronic effects of other benzene ring substituents. | To optimize solubility and cell permeability. | Improved oral bioavailability. |
By systematically applying these principles of SAR and rational design, the therapeutic potential of the this compound scaffold can be fully explored, leading to the development of novel and effective drug candidates for a range of diseases.
Computational Chemistry and Chemoinformatics in Research on 5 Amino 2 Piperidin 1 Yl Benzamide
Molecular Docking and Ligand-Protein Interaction Profiling
Prediction of Binding Modes and Orientations
No publicly available research specifically details the prediction of binding modes and orientations of 5-Amino-2-piperidin-1-yl-benzamide within any specific protein target.
Characterization of Specific Residue Interactions (e.g., hydrogen bonding, hydrophobic contacts)
Without molecular docking studies, the specific amino acid residue interactions, such as hydrogen bonds and hydrophobic contacts, for this compound have not been characterized in the public domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
There are no published QSAR models that have been developed using a series of compounds inclusive of this compound to predict its biological activity.
Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Specific CoMFA or CoMSIA studies on this compound to build 3D-QSAR models are not found in the available literature.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Detailed molecular dynamics simulations to analyze the conformational changes and stability of this compound within a protein binding site have not been reported in peer-reviewed literature.
Assessment of Ligand-Target Complex Stability and Dynamics
A fundamental aspect of drug discovery is understanding how a potential drug molecule, or ligand, interacts with its biological target, typically a protein. Molecular dynamics (MD) simulations are a cornerstone of this assessment, providing a dynamic view of the ligand-target complex over time. For this compound, MD simulations can reveal the stability of its binding pose within the active site of a target protein.
Researchers can utilize MD simulations to analyze various parameters that indicate the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric. A stable RMSD trajectory over the simulation period suggests that the ligand remains securely bound in its initial predicted pose. Conversely, large fluctuations in RMSD might indicate an unstable interaction. For instance, in studies of other benzamide (B126) derivatives, stable RMSD values for the ligand-protein complex during simulation have been used to confirm the stability of the compound in the binding site of target proteins nih.gov.
Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions throughout the MD simulation provides a detailed picture of the binding dynamics. For example, the carbonyl group of the benzamide and the amino group are potential hydrogen bond donors and acceptors, and their sustained interactions with key residues in the target's active site are critical for stable binding acs.org. The piperidine (B6355638) ring can engage in hydrophobic interactions, further anchoring the molecule in a binding pocket acs.org. Computational studies on similar piperidine-containing compounds have demonstrated the importance of these interactions in maintaining a stable ligand-protein complex nih.gov.
The following table illustrates a hypothetical summary of MD simulation results for this compound bound to a target protein, based on typical analyses performed in computational studies.
| Simulation Parameter | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | Stable binding of the ligand in the active site. |
| Average Protein RMSF | 2.0 Å | Overall protein structure remains stable upon ligand binding. |
| Key Interacting Residues (from RMSF) | Asp129, Tyr343, Trp84 | These residues show minimal fluctuation, indicating their importance in the interaction. |
| Dominant Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The benzamide moiety forms key hydrogen bonds, while the piperidine ring engages in hydrophobic contacts. |
Free Energy Perturbation and Binding Free Energy Calculations
While MD simulations provide qualitative and semi-quantitative insights into binding stability, more rigorous computational methods are required to accurately predict the binding affinity of a ligand to its target. Binding free energy calculations are crucial in this regard, offering a quantitative measure of how tightly a ligand binds.
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular approaches to estimate the binding free energy from MD simulation trajectories. These methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand in solution to derive the binding free energy (ΔG_bind). In the context of 2-aminobenzamide inhibitors, these methods have been successfully used to correlate calculated binding free energies with experimental inhibitory activities nih.govnih.gov. This suggests that similar approaches would be valuable for prioritizing analogs of this compound.
A more computationally intensive but often more accurate method is Free Energy Perturbation (FEP). FEP calculates the relative binding free energy between two closely related ligands. This is particularly useful for lead optimization, where the goal is to understand the impact of small chemical modifications. For example, FEP could be used to predict whether adding a methyl group to the piperidine ring of this compound would improve its binding affinity. FEP calculations have been successfully applied in the discovery of other complex heterocyclic compounds, demonstrating their predictive power in guiding synthetic efforts acs.orgnih.gov.
The table below presents a hypothetical comparison of binding free energies for this compound and a modified analog, calculated using the MM/GBSA method.
| Compound | ΔG_bind (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |
| This compound | -9.5 | -45.2 | -20.8 | 56.5 |
| 5-Amino-2-(4-methylpiperidin-1-yl)-benzamide | -10.2 | -48.1 | -21.3 | 59.2 |
These hypothetical data suggest that the addition of a methyl group could enhance the binding affinity, primarily through improved van der Waals interactions.
Virtual Screening and In Silico Compound Library Prioritization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For a scaffold like this compound, virtual screening can be employed in two primary ways: ligand-based and structure-based virtual screening.
In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. This is useful when the three-dimensional structure of the target protein is unknown. Pharmacophore modeling, a common ligand-based method, defines the essential steric and electronic features required for binding. A pharmacophore model could be built based on the key features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings researchgate.net. This model would then be used to screen large compound databases for molecules that match the pharmacophore.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. Molecular docking is the most common technique used here, where a library of compounds is computationally docked into the binding site of the target. The compounds are then ranked based on a scoring function that estimates their binding affinity. This approach can be used to identify novel scaffolds or to prioritize a library of analogs of this compound for synthesis and biological testing. The use of chemoinformatics has become a significant part of the drug discovery pipeline for validating drug targets researchgate.net.
The prioritization of compounds from a virtual screen is a critical step. This often involves a multi-step filtering process, as illustrated in the hypothetical workflow below for prioritizing a library of benzamide derivatives.
| Step | Method | Criteria | Outcome |
| 1. Initial Docking | High-throughput virtual screening (HTVS) | Docking score < -7.0 kcal/mol | 5,000 initial hits |
| 2. Refined Docking | Standard precision (SP) and Extra precision (XP) docking | Improved docking scores and visual inspection of binding modes | 500 promising candidates |
| 3. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity | Favorable drug-like properties (e.g., Lipinski's rule of five) | 100 prioritized compounds |
| 4. Binding Free Energy Calculation | MM/GBSA or FEP | Predicted ΔG_bind < -8.0 kcal/mol | 20 final candidates for synthesis |
This systematic in silico prioritization ensures that the most promising compounds are advanced for further experimental validation, thereby saving time and resources in the drug discovery process.
Preclinical Investigations of 5 Amino 2 Piperidin 1 Yl Benzamide in Research Models
In Vitro Biological Efficacy Assessments
There is no publicly available information on the in vitro biological efficacy of 5-Amino-2-piperidin-1-yl-benzamide.
Functional Assays in Recombinant Receptor Systems
No studies reporting the use of recombinant receptor systems to evaluate the functional activity of this compound have been identified.
Enzyme Assays for Inhibitory Potency and Specificity
Data from enzyme assays determining the inhibitory potency and specificity of this compound against any biological target are not present in the available literature.
Cell-Based Assays for Phenotypic Readouts (e.g., anti-inflammatory, anticancer)
There are no published cell-based assays that describe the phenotypic effects, such as anti-inflammatory or anticancer activity, of this compound.
In Vivo Efficacy and Mechanism Validation in Animal Models
Information regarding the in vivo efficacy and mechanism of action of this compound in animal models is not available.
Proof-of-Concept Studies in Relevant Disease Models (e.g., infectious disease models, neurological disorder models)
No proof-of-concept studies for this compound in any disease models have been reported in the scientific literature.
Pharmacodynamic Biomarker Identification and Quantification
There is no information available on the identification or quantification of pharmacodynamic biomarkers associated with the activity of this compound.
Advanced Spectroscopic and Crystallographic Methodologies for 5 Amino 2 Piperidin 1 Yl Benzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the atomic connectivity and chemical environment within 5-Amino-2-piperidin-1-yl-benzamide.
In a ¹H NMR spectrum, the chemical shift (δ) of each proton is influenced by its local electronic environment. For this compound, distinct signals would be expected for the protons on the aromatic ring, the piperidine (B6355638) ring, the primary amine group, and the amide group. The aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the piperidine ring would exhibit characteristic signals in the aliphatic region (δ 1.5-4.0 ppm). The protons of the primary amine (-NH₂) and the amide (-CONH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the benzamide (B126) would be observed significantly downfield (around 165-175 ppm). The aromatic carbons would resonate in the region of 110-150 ppm, while the carbons of the piperidine ring would appear in the upfield region (20-60 ppm). pharmaffiliates.commdpi.combmrb.iochemicalbook.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Amide NH₂ | 7.0 - 8.5 | Broad Singlet |
| Amino NH₂ | 3.5 - 5.0 | Broad Singlet |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.5 | Multiplet |
| Piperidine CH₂ | 1.5 - 1.8 | Multiplet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 168 - 172 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-N(piperidine) | 140 - 145 |
| Aromatic CH | 110 - 130 |
| Aromatic C-C=O | 125 - 135 |
| Piperidine C (adjacent to N) | 50 - 55 |
| Piperidine C | 23 - 27 |
| Piperidine C (para to N) | 25 - 30 |
Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions. mdpi.combmrb.iochemicalbook.com
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions from the molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the entire molecule. Subsequent fragmentation of the molecular ion provides valuable structural clues. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, the piperidine ring, and the loss of the amino group.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 219.14 | Molecular Ion |
| [M - NH₂]⁺ | 203.13 | Loss of the amino group |
| [M - C₅H₁₀N]⁺ | 134.05 | Cleavage of the piperidine ring |
| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Note: The predicted m/z values are based on the expected fragmentation patterns of benzamide derivatives.
X-ray Crystallography for Ligand-Target Co-crystal Structures
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the methodology would be crucial for understanding its solid-state conformation and intermolecular interactions.
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding bond lengths, bond angles, and torsion angles.
In the context of medicinal chemistry, obtaining a co-crystal structure of this compound bound to a biological target (such as a protein or enzyme) would be of immense value. Such a structure would reveal the specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site. This information is critical for structure-based drug design and for understanding the molecule's mechanism of action. While no specific co-crystal structures involving this compound are publicly available, studies on other benzamide derivatives have demonstrated the utility of this technique in identifying binding modes. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would show distinct absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, the C-N stretching of the amine and amide, and the C-H stretching of the aromatic and piperidine rings. The presence and position of these bands can confirm the successful synthesis of the compound and can also be used to monitor the progress of reactions involving these functional groups. For instance, the disappearance of a nitrile peak and the appearance of an amide C=O stretch could indicate the conversion of a nitrile to an amide during synthesis. nist.govrsc.orgresearchgate.netresearchgate.net
Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine) | Stretch | 2850 - 2960 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Note: The predicted wavenumbers are based on characteristic IR absorption frequencies for the respective functional groups. nist.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-2-piperidin-1-yl-benzamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs have been prepared by reacting piperidine derivatives with halogenated benzamides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Purification often involves normal-phase chromatography using gradients of methanol and ammonium hydroxide to remove unreacted intermediates. Yield optimization requires precise stoichiometric ratios (1:1.2 for benzamide:piperidine) and inert atmospheres to prevent oxidation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) classify this compound as hazardous, requiring handling in fume hoods with PPE (gloves, lab coats, and goggles). Avoid inhalation or skin contact; spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed as hazardous waste. Storage conditions should adhere to GHS guidelines: airtight containers at 2–8°C, away from oxidizers .
Q. How can researchers systematically review existing literature on this compound’s pharmacological or chemical properties?
- Methodological Answer : Use structured databases like PubMed with Boolean terms (e.g., "this compound AND (synthesis OR pharmacology)"). Expand searches to specialized platforms like Connected Papers for citation networks and EUR-Lex for regulatory data. Prioritize peer-reviewed journals over vendor catalogs to avoid biased information .
Advanced Research Questions
Q. What advanced analytical techniques validate the structural integrity of this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential. For example, NMR can confirm piperidine ring substitution patterns via coupling constants (e.g., 3JHH = 2.8–3.2 Hz for axial protons). Purity assays may use reverse-phase HPLC with ammonium acetate buffers (pH 6.5) to detect impurities at ≤0.1% thresholds .
Q. How do structural analogs of this compound influence receptor binding selectivity (e.g., dopamine D3 vs. D2)?
- Methodological Answer : Modifying the piperidine substituents (e.g., methyl or chloro groups) alters steric and electronic interactions. Comparative studies using radioligand binding assays (e.g., [³H]spiperone for D2/D3 receptors) show that 2-methylpiperidine analogs reduce D2 affinity by 40% while maintaining D3 specificity. Molecular docking simulations (AutoDock Vina) can predict these trends .
Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?
- Methodological Answer : Contradictions often arise from solvent polarity or assay variability. Replicate experiments using standardized buffers (e.g., PBS pH 7.4 for solubility) and control for batch-to-batch purity differences. For bioactivity, use orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) to confirm target engagement .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scale-up introduces impurities due to heat transfer inefficiencies. Employ flow chemistry for exothermic steps (e.g., piperidine coupling) and monitor reaction progress via inline FTIR. Post-synthesis, switch distillation to preparative HPLC for >99% purity. Pilot batches (100 g–1 kg) require rigorous QC checks .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) reveal degradation above 40°C or pH <4. Use LC-MS to identify degradation products (e.g., hydrolyzed benzamide). For long-term storage, lyophilization in amber vials under nitrogen extends shelf life to 24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
